[(4-methoxyphenyl)methyl]({[1-(propan-2-yl)-1H-pyrazol-4-yl]methyl})amine
CAS No.:
Cat. No.: VC15773598
Molecular Formula: C15H21N3O
Molecular Weight: 259.35 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C15H21N3O |
|---|---|
| Molecular Weight | 259.35 g/mol |
| IUPAC Name | 1-(4-methoxyphenyl)-N-[(1-propan-2-ylpyrazol-4-yl)methyl]methanamine |
| Standard InChI | InChI=1S/C15H21N3O/c1-12(2)18-11-14(10-17-18)9-16-8-13-4-6-15(19-3)7-5-13/h4-7,10-12,16H,8-9H2,1-3H3 |
| Standard InChI Key | FBNJKNXWUOXONL-UHFFFAOYSA-N |
| Canonical SMILES | CC(C)N1C=C(C=N1)CNCC2=CC=C(C=C2)OC |
Introduction
[Introduction to (4-methoxyphenyl)methylamine](pplx://action/followup)
(4-methoxyphenyl)methylamine is a synthetic organic compound that belongs to the class of pyrazole derivatives. It features a methoxyphenyl group, an isopropyl group, and a pyrazole ring, which contribute to its complex structure and potential applications in medicinal chemistry. Despite the lack of specific literature directly referencing this compound, its structural components and related compounds provide insights into its possible biological activities and chemical properties.
Synthesis and Preparation
The synthesis of pyrazole derivatives typically involves several steps, including the formation of the pyrazole ring and the introduction of substituents. For compounds with similar structures, such as N-[(4-methoxyphenyl)methyl]-1-(propan-2-yl)-1H-pyrazol-4-amine, synthesis involves the reaction of appropriate precursors to form the pyrazole core, followed by the addition of the methoxyphenyl and isopropyl groups.
Comparison with Related Compounds
| Compound Name | Structural Features | Unique Properties |
|---|---|---|
| N-[(4-methoxyphenyl)methyl]-1-(propan-2-yl)-1H-pyrazol-4-amine | Methoxyphenyl, isopropyl, pyrazole ring | Potential anti-inflammatory and anticancer activities |
| N-(4-methoxybenzyl)-1-(propan-2-yl)-1H-pyrazol-5-amine | Methoxybenzyl, isopropyl, pyrazole ring | Enhanced lipophilicity and bioavailability |
| 1-(4-Ethoxyphenyl)-3-(1-propyl-1H-pyrazol-5-yl)urea | Ethoxy substitution, pyrazole ring | Enhanced solubility |
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